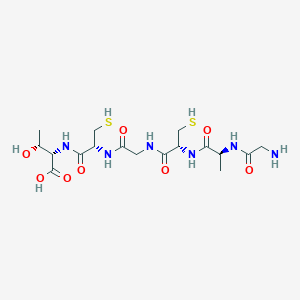
2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid is a complex organic compound with a unique structure that combines elements of benzothiazole and cyclohexadienone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid typically involves multi-step organic reactions. The starting materials often include methoxy-substituted cyclohexadienone and benzothiazole derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated benzothiazole compounds.
Aplicaciones Científicas De Investigación
2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in biological pathways, making it useful for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid
- 2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-5-carboxylic acid
Uniqueness
The uniqueness of 2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid lies in its specific substitution pattern and the resulting chemical properties. This makes it distinct from similar compounds and valuable for specific applications in research and industry.
Propiedades
Número CAS |
664323-64-2 |
|---|---|
Fórmula molecular |
C15H11NO4S |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
2-(2-hydroxy-6-methoxyphenyl)-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C15H11NO4S/c1-20-11-4-2-3-10(17)13(11)14-16-9-6-5-8(15(18)19)7-12(9)21-14/h2-7,17H,1H3,(H,18,19) |
Clave InChI |
NFHLQMZMNKOUCM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1C2=NC3=C(S2)C=C(C=C3)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12536435.png)
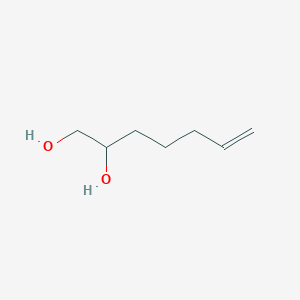
![6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12536448.png)

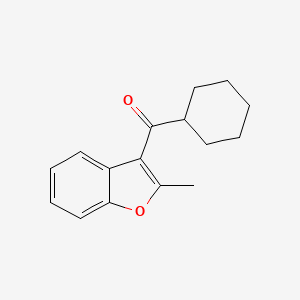
![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)

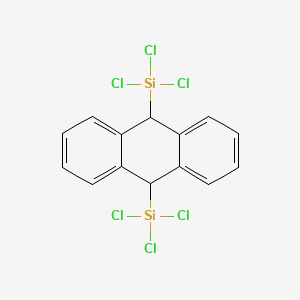


![4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid](/img/structure/B12536494.png)
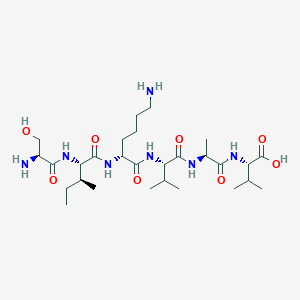
![2-[2-[2-[2-(4,4-Diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid](/img/structure/B12536512.png)
